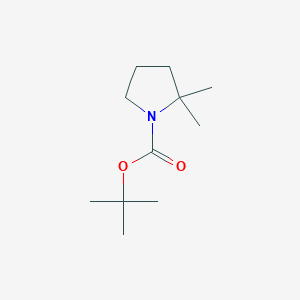

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWREAOXJRHDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724455 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869527-80-0 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis. The compound’s primary targets are therefore the amine groups present in various organic molecules.

Mode of Action

The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process. This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely.

Result of Action

The primary result of the action of this compound is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions. Additionally, the compound should be stored at a refrigerated temperature to maintain its stability.

Biological Activity

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine structure with tert-butyl and dimethyl substituents. The presence of these bulky groups may influence its interaction with biological targets.

Chemical Structure

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 869527-80-0

Antimycobacterial Activity

Recent studies have explored the antitubercular potential of compounds related to the pyrrolidine scaffold. A significant focus has been on the structure-activity relationship (SAR) of pyrrole derivatives, which includes this compound.

Key Findings:

- Inhibition of Mycobacterium tuberculosis : Compounds derived from the pyrrolidine structure have demonstrated promising activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

- Cytotoxicity : The cytotoxicity profiles indicate that many derivatives maintain low toxicity against human cell lines while exhibiting potent antimycobacterial effects.

Table 1: Biological Activity Data

| Compound | MIC (µg/mL) | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | <1 | >64 | >64 |

| Compound A | <0.5 | >50 | >100 |

| Compound B | <0.8 | >40 | >50 |

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; SI = Selectivity Index

The mechanism underlying the biological activity of this compound appears to involve inhibition of key metabolic pathways in M. tuberculosis, particularly those related to mycolic acid biosynthesis. The compound's structural features facilitate binding to critical enzymes involved in these pathways.

Case Study: SAR Analysis

A study conducted on various pyrrole derivatives highlighted that modifications to the pyrrolidine ring significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance binding affinity and selectivity towards M. tuberculosis targets.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

Key Pharmacokinetic Parameters:

- Oral Bioavailability : Studies suggest moderate oral bioavailability in preclinical models.

- Metabolic Stability : The compound exhibits reasonable metabolic stability with minimal degradation in liver microsomes.

Toxicological Profile

The safety profile indicates low cytotoxicity against various human cell lines, making it a candidate for further development as an antitubercular agent.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and can be transformed into various derivatives through functional group modifications.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It has been explored as a lead compound for developing drugs targeting specific receptors or enzymes.

Case Study : A study evaluated its efficacy as an inhibitor of acetylcholinesterase (AChE), showing moderate inhibition that suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Biological Research

The compound is employed as a probe in biological research to study interactions with biological targets. Its structural features allow it to be radiolabeled for imaging studies.

Case Study : Research focusing on enzyme inhibition demonstrated that derivatives of this compound could inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neuropharmacology.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique reactivity makes it suitable for synthesizing polymers and advanced materials.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Pyrrolidine Carboxylates

Key Observations :

- Electronic Properties : Electron-withdrawing groups (e.g., iodo in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxyphenyl in ) enhance resonance stability.

- Solubility : Polar substituents (hydroxyl, methoxy) improve aqueous solubility, whereas the target compound’s lipophilicity favors organic-phase reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate typically follows these stages:

Formation of the 2,2-dimethylpyrrolidine core : This involves cyclization or ring-closing reactions starting from appropriate amino alcohols or diamines with methyl substituents introduced via alkylation or other carbon-carbon bond-forming reactions.

N-protection with tert-butyl carbamate (Boc group) : The nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate to yield the Boc-protected product.

Reported Preparation Methods and Conditions

2.1 Boc Protection of Pyrrolidine Derivatives

Several methods describe the Boc protection of pyrrolidine derivatives similar to this compound:

These methods demonstrate that Boc protection is efficiently achieved under mild conditions (room temperature, 16 h) using di-tert-butyl dicarbonate and a base, yielding high purity Boc-protected pyrrolidine derivatives.

While direct literature on this compound is limited, analogous compounds such as tert-butyl 2,2-dimethylpiperazine-1-carboxylate provide insight into the introduction of 2,2-dimethyl groups:

The 2,2-dimethyl substitution is introduced by starting from N,N'-dimethylethylenediamine or similar diamines, followed by intramolecular cyclization under dehydrating conditions (e.g., acetic anhydride reflux) to form the 2,2-dimethyl ring system.

Subsequent Boc protection of the nitrogen is performed with di-tert-butyl dicarbonate in the presence of triethylamine.

This suggests that the 2,2-dimethyl substitution on pyrrolidine can be introduced by analogous cyclization of suitably substituted amino precursors before Boc protection.

Representative Experimental Procedure for Boc Protection

Dissolve pyrrolidin-2-ylmethanol (0.300 g, 1.98 mmol) in dichloromethane (5 mL).

Add di-tert-butyl dicarbonate (0.650 g, 1.98 mmol) and triethylamine (0.751 g, 7.42 mmol).

Stir the mixture at room temperature (20°C) for 16 hours.

Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Purify the residue by silica gel column chromatography (0-10% methanol in dichloromethane) to obtain tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in 90-98% yield as a light yellow oil.

Analytical Characterization

NMR Spectroscopy : Typical ^1H NMR signals for Boc-protected pyrrolidines include a singlet around 1.46 ppm corresponding to the tert-butyl group (9H), and multiplets for the pyrrolidine ring protons between 1.5-4.0 ppm.

Mass Spectrometry : Molecular ion peaks corresponding to the Boc-protected pyrrolidine derivatives are observed, confirming molecular weights consistent with the target compounds.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting materials | Pyrrolidin-2-ylmethanol or substituted amines | Precursor for pyrrolidine ring |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard N-protection agent |

| Base | Triethylamine or potassium carbonate | Facilitates Boc protection |

| Solvent | Dichloromethane, diethyl ether, or ethyl acetate | Common organic solvents |

| Temperature | 0°C to 25°C | Mild conditions to preserve stereochemistry |

| Reaction time | 3 to 16 hours | Sufficient for complete conversion |

| Purification | Silica gel column chromatography | Yields pure Boc-protected product |

| Yield | 48% to 98% | Depends on exact procedure and scale |

Research Findings and Considerations

The Boc protection step is highly efficient and typically yields above 90% under optimized conditions.

Introduction of the 2,2-dimethyl substituents is best achieved prior to Boc protection by cyclization of suitably substituted amino precursors.

Reaction conditions are mild, preserving the stereochemistry and avoiding side reactions.

Analytical methods such as ^1H NMR, ^13C NMR, and LC-MS are essential for confirming purity and structure.

Multi-step syntheses involving reduction of proline or other amino acids followed by Boc protection have been demonstrated with good overall yields.

Q & A

Basic Research Questions

Q. How can the synthetic yield of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate be optimized in a mixed anhydride coupling reaction?

- Methodology : Utilize a stepwise approach involving the activation of carboxylic acid precursors with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane. Reaction monitoring via LC-MS ensures complete formation of the mixed anhydride intermediate before introducing nucleophiles like 2-amino-2-methylpropanol. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) enhances yield and purity. Post-reaction, acid/base washes (0.1 M HCl, saturated NaHCO₃) remove unreacted reagents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR to identify tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine ring protons.

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) verifies molecular ion peaks and fragmentation patterns, ensuring correct molecular formula (e.g., C₁₁H₂₁NO₂).

- IR Spectroscopy : Detect carbonyl stretches (C=O, ~1680–1720 cm⁻¹) and tert-butyl C-O bonds (~1250 cm⁻¹) .

Q. How should researchers address purification challenges for this compound derivatives?

- Methodology : Use silica gel flash chromatography with gradients tailored to compound polarity. For polar derivatives, reverse-phase HPLC may improve separation. Solvent selection (e.g., ethyl acetate/hexane) minimizes co-elution of byproducts. Purity validation via analytical TLC and HPLC (>95% by area under the curve) is essential before downstream applications .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

- Methodology : Employ graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs). Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement reveals directional interactions between carbonyl oxygen and adjacent NH groups. This aids in predicting crystal packing and designing co-crystals for enhanced stability .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodology : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies in tert-butyl group environments may arise from solvent effects or conformational flexibility. Molecular dynamics simulations can model rotameric states to align theoretical and empirical data .

Q. How does steric hindrance from the tert-butyl group influence reactivity in catalytic applications?

- Methodology : Kinetic studies under varying conditions (e.g., temperature, solvent polarity) quantify steric effects. Competitive experiments with less hindered analogs (e.g., methyl-substituted pyrrolidine) highlight rate differences. X-ray crystallography of transition metal complexes (e.g., Pd or Ru) reveals spatial constraints imparted by the tert-butyl group .

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Methodology : Use Schlenk techniques or gloveboxes under inert atmospheres (N₂/Ar). Store intermediates in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Monitor degradation via periodic ¹H NMR or LC-MS. For highly reactive intermediates (e.g., mixed anhydrides), minimize exposure to ambient humidity during transfers .

Q. How can researchers leverage SHELX software for crystallographic refinement of derivatives?

- Methodology : After data collection (Mo/Kα radiation), use SHELXD for phase determination via dual-space methods. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.